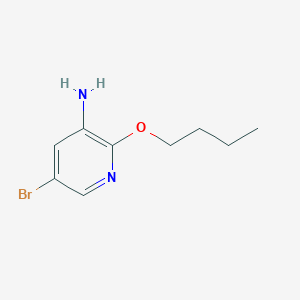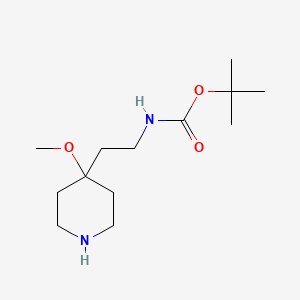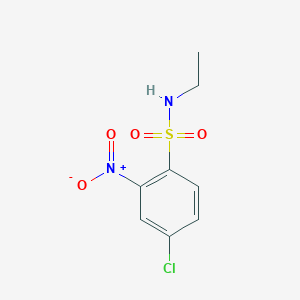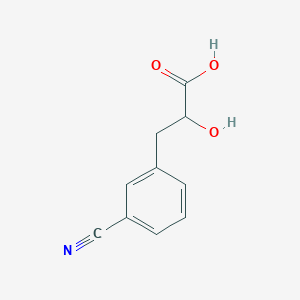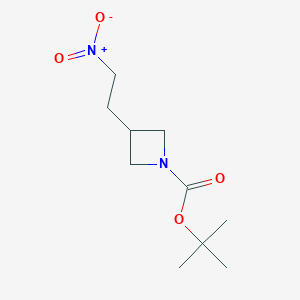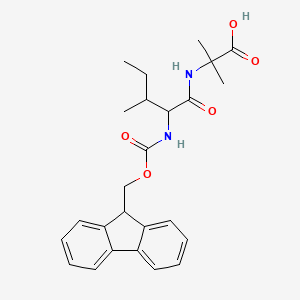![molecular formula C8H12Cl2N4 B13615686 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a fused pyrazolo-pyrimidine ring system, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles. This reaction is often carried out under mild conditions, making it efficient and straightforward . Another method involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Substitution: Electrophilic substitution reactions are common, especially with halogens and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophilic reagents like halogens. Reaction conditions vary but often involve mild temperatures and solvents like ethanol or acetonitrile.
Major Products
Applications De Recherche Scientifique
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride stands out due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H12Cl2N4 |
|---|---|
Poids moléculaire |
235.11 g/mol |
Nom IUPAC |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c1-5-3-6(2)12-8(11-5)7(9)4-10-12;;/h3-4H,9H2,1-2H3;2*1H |
Clé InChI |
QVUPYHYNGDZVJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C(C=NN12)N)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






